MCB-613 is a small molecule classified as a steroid receptor coactivator (SRC) stimulator. [, , ] SRCs are a family of proteins that interact with nuclear receptors and other transcription factors to regulate gene expression. [] MCB-613 plays a significant role in scientific research as a tool to investigate the biological functions of SRCs and their potential as therapeutic targets in various diseases, including cancer and cardiovascular diseases. [, , , ]
MCB-613 primarily exerts its effects by stimulating the activity of SRCs. [, , ] This stimulation enhances the transcriptional activity of SRCs, leading to changes in the expression of genes involved in cell migration, proliferation, survival, and paracrine signaling. [, ] In the context of cancer, MCB-613 has been shown to selectively target EGFR-mutant, drug-resistant non-small cell lung cancer cells by covalently inhibiting KEAP1. [] This inhibition disrupts the degradation of KEAP1 substrates, ultimately leading to cell death. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: